molecular formula C10H5BrF3N B14853838 3-Bromo-7-(trifluoromethyl)isoquinoline

3-Bromo-7-(trifluoromethyl)isoquinoline

Cat. No.: B14853838
M. Wt: 276.05 g/mol
InChI Key: BFPYQNKBJLWNFV-UHFFFAOYSA-N
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Description

3-Bromo-7-(trifluoromethyl)isoquinoline is a heterocyclic compound that belongs to the isoquinoline family Isoquinolines are nitrogen-containing aromatic compounds that are structurally similar to quinolines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-7-(trifluoromethyl)isoquinoline typically involves halogenation and trifluoromethylation reactions. One common method is the bromination of 7-(trifluoromethyl)isoquinoline using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride. The reaction is usually carried out in an organic solvent like dichloromethane or chloroform at room temperature .

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination and trifluoromethylation processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

3-Bromo-7-(trifluoromethyl)isoquinoline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 3-Bromo-7-(trifluoromethyl)isoquinoline depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes, receptors, or DNA. The bromine and trifluoromethyl groups can enhance the compound’s binding affinity and selectivity for these targets, leading to various biological effects . The exact pathways involved may include inhibition of enzyme activity, disruption of cellular processes, or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

  • 3-Bromo-7-(trifluoromethyl)quinoline
  • 3-Fluoro-7-(trifluoromethyl)isoquinoline
  • 3-Chloro-7-(trifluoromethyl)isoquinoline

Uniqueness

3-Bromo-7-(trifluoromethyl)isoquinoline is unique due to the presence of both bromine and trifluoromethyl groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit higher reactivity in substitution and cross-coupling reactions, as well as enhanced bioactivity in medicinal applications .

Properties

Molecular Formula

C10H5BrF3N

Molecular Weight

276.05 g/mol

IUPAC Name

3-bromo-7-(trifluoromethyl)isoquinoline

InChI

InChI=1S/C10H5BrF3N/c11-9-4-6-1-2-8(10(12,13)14)3-7(6)5-15-9/h1-5H

InChI Key

BFPYQNKBJLWNFV-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC2=CN=C(C=C21)Br)C(F)(F)F

Origin of Product

United States

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